molecular formula C7H14N2 B1406800 8-Methyl-3,8-diaza-bicyclo[4.2.0]octane CAS No. 1378258-85-5

8-Methyl-3,8-diaza-bicyclo[4.2.0]octane

Cat. No. B1406800
CAS RN: 1378258-85-5
M. Wt: 126.2 g/mol
InChI Key: UPTIQMLLFYHQPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Methyl-3,8-diaza-bicyclo[4.2.0]octane is a chemical compound with the molecular formula C7H14N2 and a molecular weight of 126.2 g/mol . This product is intended for research use only.


Synthesis Analysis

The synthesis of 8-Methyl-3,8-diaza-bicyclo[4.2.0]octane and similar structures has been a subject of research due to their wide array of interesting biological activities . Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .


Chemical Reactions Analysis

The 8-azabicyclo[3.2.1]octane scaffold, which is similar to the structure of 8-Methyl-3,8-diaza-bicyclo[4.2.0]octane, is the central core of the family of tropane alkaloids . These compounds display a wide array of interesting biological activities . The preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .

Scientific Research Applications

Synthesis of Tropane Alkaloids

The 8-azabicyclo[3.2.1]octane scaffold, which is closely related to 8-Methyl-3,8-diaza-bicyclo[4.2.0]octane, is a central core in the family of tropane alkaloids. These alkaloids have a wide array of biological activities, making them significant in medicinal chemistry. Research directed towards the preparation of this basic structure in a stereoselective manner is crucial for developing pharmaceuticals that can interact with the nervous system .

Safety And Hazards

The safety data sheet for a similar compound, 8-Boc-3,8-Diaza-bicyclo[3.2.1]octane, suggests that in case of skin contact, one should immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .

Future Directions

The 8-azabicyclo[3.2.1]octane scaffold, similar to the structure of 8-Methyl-3,8-diaza-bicyclo[4.2.0]octane, is the central core of the family of tropane alkaloids . As a consequence, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . This suggests that there is ongoing interest in the development of new synthetic methodologies for these types of structures .

properties

IUPAC Name

8-methyl-3,8-diazabicyclo[4.2.0]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2/c1-9-5-6-2-3-8-4-7(6)9/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPTIQMLLFYHQPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2C1CNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Methyl-3,8-diaza-bicyclo[4.2.0]octane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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